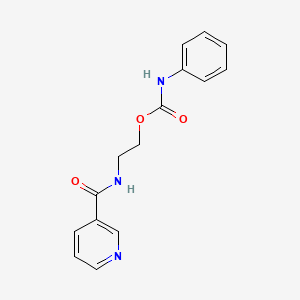
(2R)-2-(azidomethyl)oxirane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-(Azidomethyl)oxirane is a chiral epoxide compound characterized by the presence of an azido group attached to the oxirane ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Azidomethyl)oxirane typically involves the following steps:
Starting Material: The synthesis begins with a suitable chiral precursor, such as ®-glycidol.
Azidation Reaction: The hydroxyl group of ®-glycidol is converted to an azido group using reagents like sodium azide (NaN₃) in the presence of a suitable solvent, such as dimethylformamide (DMF).
Epoxidation: The resulting azido alcohol is then subjected to epoxidation using an oxidizing agent like m-chloroperbenzoic acid (m-CPBA) to form ®-2-(Azidomethyl)oxirane.
Industrial Production Methods:
化学反应分析
Types of Reactions: ®-2-(Azidomethyl)oxirane can undergo various chemical reactions, including:
Nucleophilic Substitution: The azido group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Ring-Opening Reactions: The oxirane ring can be opened by nucleophiles, leading to the formation of different functionalized products.
Reduction: The azido group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like primary amines or thiols in the presence of a base (e.g., triethylamine) can be used.
Ring-Opening Reactions: Acidic or basic conditions can facilitate the ring-opening of the oxirane ring.
Reduction: Lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed for the reduction of the azido group.
Major Products Formed:
Nucleophilic Substitution: Formation of substituted amines or thiols.
Ring-Opening Reactions: Formation of diols or other functionalized alcohols.
Reduction: Formation of primary amines.
科学研究应用
®-2-(Azidomethyl)oxirane has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various functionalized compounds.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of ®-2-(Azidomethyl)oxirane involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The azido group can participate in click chemistry reactions, forming triazoles upon reaction with alkynes. The oxirane ring’s strain makes it susceptible to nucleophilic attack, leading to various functionalized products.
Molecular Targets and Pathways:
Nucleophilic Attack: The oxirane ring is a target for nucleophiles, leading to ring-opening and formation of new bonds.
Click Chemistry: The azido group can react with alkynes in the presence of a copper catalyst to form triazoles, a reaction widely used in bioconjugation and material science.
相似化合物的比较
(S)-2-(Azidomethyl)oxirane: The enantiomer of ®-2-(Azidomethyl)oxirane, with similar reactivity but different stereochemistry.
2-(Azidomethyl)oxirane: The racemic mixture of both ®- and (S)-enantiomers.
2-(Bromomethyl)oxirane: A similar compound where the azido group is replaced by a bromine atom.
Uniqueness: ®-2-(Azidomethyl)oxirane is unique due to its chiral nature and the presence of both an azido group and an oxirane ring. This combination of functional groups allows for diverse reactivity and applications in various fields of research and industry.
属性
IUPAC Name |
(2R)-2-(azidomethyl)oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-6-5-1-3-2-7-3/h3H,1-2H2/t3-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOGDEOQBIUNTR-GSVOUGTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](O1)CN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{6-{[(4-chlorophenyl)sulfanyl]methyl}-2-[(3,4-dichlorobenzyl)sulfanyl]-4-pyrimidinyl}-N-methylamine](/img/structure/B2355835.png)


![2-{[1-(3-Methoxybenzoyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2355838.png)


![(Z)-3-(Furan-2-yl)-2-[3-(phenylmethoxymethyl)pyrrolidine-1-carbonyl]prop-2-enenitrile](/img/structure/B2355841.png)
![Methyl 7-oxadispiro[2.1.25.13]octane-2-carboxylate](/img/structure/B2355844.png)
![2-(4-fluorophenyl)-N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2355845.png)



